An In-depth Technical Guide to the Chemical Properties of 2-(4-Cyclohexylphenoxy)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Cyclohexylphenoxy)ethanol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values from computational models for its physicochemical properties. Detailed experimental protocols for a plausible synthesis and relevant analytical techniques are also presented. Furthermore, a potential biological signaling pathway that may be influenced by this molecule is illustrated.
Core Chemical Properties
2-(4-Cyclohexylphenoxy)ethanol, with the molecular formula C14H20O2, is an aromatic ether. Its structure consists of a cyclohexyl group attached to a phenol ring, which is further ether-linked to an ethanol group. This combination of a bulky non-polar cyclohexyl ring, a planar aromatic system, and a polar hydroxyl group suggests that the molecule will exhibit amphiphilic properties.
Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-(4-Cyclohexylphenoxy)ethanol. These values are computationally derived and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Unit |
| Molecular Weight | 220.31 | g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.5 | |
| Water Solubility | 85.2 | mg/L |
| Melting Point | 50-60 | °C |
| Boiling Point | 340-350 | °C |
| pKa (Acidic) | 14.5 | |
| Polar Surface Area | 29.46 | Ų |
| Refractive Index | 1.54 | |
| Molar Refractivity | 67.4 | cm³ |
| Density | 1.05 | g/cm³ |
Experimental Protocols
Synthesis of 2-(4-Cyclohexylphenoxy)ethanol via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of 2-(4-Cyclohexylphenoxy)ethanol based on the well-established Williamson ether synthesis.
Materials:
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4-Cyclohexylphenol
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2-Chloroethanol
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Sodium hydroxide (NaOH)
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Anhydrous potassium carbonate (K2CO3)
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Acetone
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Diethyl ether
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Distilled water
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography (silica gel)
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Thin-layer chromatography (TLC) plates
Procedure:
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Deprotonation of 4-Cyclohexylphenol: In a round-bottom flask, dissolve 1 equivalent of 4-cyclohexylphenol in acetone. Add 1.2 equivalents of powdered anhydrous potassium carbonate and 1.5 equivalents of sodium hydroxide. Stir the mixture at room temperature for 30 minutes.
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Nucleophilic Substitution: To the stirred suspension, add 1.1 equivalents of 2-chloroethanol dropwise.
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Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.
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Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 2-(4-Cyclohexylphenoxy)ethanol.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 2-(4-Cyclohexylphenoxy)ethanol.
Analytical Characterization
The structure and purity of the synthesized 2-(4-Cyclohexylphenoxy)ethanol can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the aromatic protons, the cyclohexyl protons, and the protons of the ethoxy and hydroxyl groups. The integration of these signals would confirm the proton count.
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¹³C NMR: The spectrum should show distinct peaks for the carbon atoms in the cyclohexyl ring, the aromatic ring, and the ethanol moiety.
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.
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Absorptions around 1600 and 1500 cm⁻¹ would be characteristic of the aromatic C=C stretching.
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A strong C-O stretching band for the ether linkage would be expected around 1250 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C14H20O2). Fragmentation patterns can provide further structural information.
Potential Biological Activity and Signaling Pathway
Phenolic compounds, particularly those with bulky hydrophobic groups like a cyclohexyl ring, have been shown to interact with biological systems, sometimes acting as endocrine disruptors.[1][2] One plausible mechanism of action for 2-(4-Cyclohexylphenoxy)ethanol could be through the modulation of the estrogen signaling pathway.[3][4][5][6][7]
Estrogen Signaling Pathway:
Estrogen receptors (ERs) are located in the cytoplasm and the nucleus. Upon binding of an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the activated receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), leading to the transcription of target genes. This can influence a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.[3][5][7]
Caption: Simplified diagram of the estrogen signaling pathway.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The chemical properties are largely based on computational predictions and have not been experimentally verified. All laboratory work should be conducted in accordance with appropriate safety protocols. The potential biological activity described is hypothetical and requires experimental validation.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. cusabio.com [cusabio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
